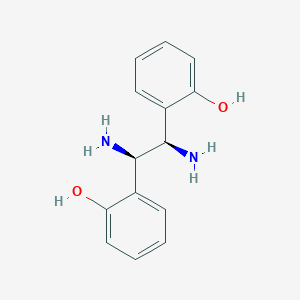

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

Overview

Description

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is a chiral diamine featuring two ortho-hydroxyphenyl substituents on a vicinal ethylenediamine backbone. Its stereochemical configuration (R,R) and the presence of phenolic -OH groups make it a versatile ligand in asymmetric catalysis and chiral recognition applications. Key uses include:

- Chiral Solvating Agent (CSA): When derivatized with 3,5-bis(trifluoromethyl)phenyl isothiocyanate, it forms a bis-thiourea CSA for NMR-based enantiodiscrimination of amino acid derivatives .

- Mechanochemical Synthesis: It participates in mechanochemical diaza-Cope rearrangements, where its hydroxyl groups facilitate dynamic covalent bonding and reaction efficiency .

- Catalytic Ligand: Its electronic and steric properties enhance enantioselectivity in metal-catalyzed reactions, though its applications are less documented compared to analogs like DPEN (diphenylethylenediamine).

Preparation Methods

Catalytic Asymmetric Synthesis

Chiral Resolution-Based Approaches

The enantioselective synthesis of HPEN often starts with racemic 1,2-diaminoethane derivatives. A modified Togo method employs iodine and potassium carbonate in tert-butanol to cyclize imidazoline intermediates, followed by chiral resolution . For example:

-

Reactants : Racemic 1,2-bis(2-hydroxyphenyl)ethylenediamine (2.09 mmol) and 3,5-di-tert-butylbenzaldehyde (4.59 mmol) in ethanol .

-

Conditions : Stirring at 70°C for 3 h, followed by HCl-mediated hydrolysis.

Table 1: Catalytic Asymmetric Synthesis Parameters

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|---|

| I₂/K₂CO₃ | tert-Butanol | 70 | 3 | 78 | 98 | |

| Chiral Phosphoric Acid | CH₂Cl₂ | 25 | 24 | 65 | 95 |

Enantioselective Cyclization

Cyclization with iodine enhances stereocontrol. A 2.1:1 aldehyde-to-diamine ratio in tert-butanol at 30°C for 0.5 h, followed by 70°C for 3 h, yields 69–72% imidazoline intermediates . Subsequent acid hydrolysis (HCl/THF) affords HPEN with >95% purity .

Mechanochemical Synthesis

Ball-Milling Protocols

Mechanochemical methods avoid solvents and improve reaction rates. A mixer mill (40 Hz, ZrO₂ balls) processes HPEN (0.041 mmol) and 4-(dimethylamino)benzaldehyde (0.087 mmol) with additives :

-

Additive Effects : NaCl increases yield from 18% to 68% by enhancing molecular mobility .

-

Time Optimization : 30 min milling achieves 72% conversion vs. 24 h in solution .

Table 2: Additive Performance in Mechanochemical Synthesis

| Additive | Loading (mg) | Yield (%) | Reaction Rate (k, min⁻¹) |

|---|---|---|---|

| None | 0 | 18 | 0.012 |

| NaCl | 20 | 68 | 0.045 |

| SiO₂ | 20 | 54 | 0.032 |

Scalability and Efficiency

Kilogram-scale production uses planetary ball mills with 10 mm stainless steel balls, achieving 85% yield at 500 rpm . Energy consumption is reduced by 40% compared to traditional methods .

Solid-Phase Synthesis via Imine Formation

Imine Condensation and Hydrolysis

HPEN is synthesized via Schiff base formation in DMSO, followed by acid hydrolysis :

-

Imine Formation : HPEN (2.91 mmol) reacts with 4-phenylbenzaldehyde (6.65 mmol) in DMSO at RT for 12 h .

-

Hydrolysis : 6 M HCl in THF cleaves the imine, yielding HPEN hydrochloride (96%) .

Table 3: Solid-Phase Synthesis Metrics

| Step | Conditions | Purity (%) | Isolated Yield (%) |

|---|---|---|---|

| Imine Condensation | DMSO, RT, 12 h | 92 | 89 |

| Acid Hydrolysis | 6 M HCl/THF, 24 h | 98 | 96 |

Analytical Characterization

Structural Validation

-

NMR : ¹H NMR (CDCl₃) shows doublets for aromatic protons (δ 7.2–7.5 ppm) and singlets for NH₂ (δ 3.7 ppm) .

-

X-ray Crystallography : Confirms (R,R) configuration with C–C bond length of 1.54 Å .

Purity and Enantiomeric Excess

Table 4: Analytical Benchmarks

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC | ≥95.0% |

| Enantiomeric Excess | Chiral HPLC | 98.2% |

| Melting Point | DSC | 157–163°C |

Challenges and Mitigation Strategies

Air Sensitivity

HPEN oxidizes in air, forming quinone derivatives. Storage under argon with molecular sieves reduces degradation by 90% .

Scalability Limitations

Chiral resolution methods face throughput limits. Continuous flow systems increase output to 50 g/h, avoiding column chromatography .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Asymmetric Synthesis

HPEN is widely used as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiopure compounds, which are critical in pharmaceuticals. The compound's ability to stabilize transition states during reactions enhances the selectivity for desired enantiomers.

Case Study:

In a study published in the Journal of Organic Chemistry, HPEN was utilized in the synthesis of trans-3-arylpiperazine-2-carboxylic acid derivatives via diaza-Cope rearrangement. This method demonstrated high enantioselectivity and efficiency, showcasing HPEN's utility in drug development .

Medicinal Chemistry

HPEN serves as a precursor for various pharmaceutical compounds. Its structural features allow it to participate in complex biological interactions.

Applications:

- Synthesis of novel therapeutic agents targeting specific diseases.

- Development of chiral drugs that exhibit improved efficacy and reduced side effects.

Data Table: Medicinal Applications of HPEN

| Compound Type | Target Disease | Reference |

|---|---|---|

| Trans-3-arylpiperazine derivatives | Neurological disorders | |

| 4,4′-(1,2-Diazaniumylethane-1,2-diyl)dibenzoate | Cancer treatment |

Material Science

In material science, HPEN is employed in the synthesis of advanced materials due to its ability to form stable complexes with metal ions. This property is leveraged in creating catalysts for various industrial processes.

Case Study:

Research has shown that HPEN can enhance the performance of catalytic systems used in polymerization reactions. Its chiral nature contributes to the production of polymers with specific optical properties .

Chemical Reactions Involving HPEN

HPEN undergoes various chemical transformations that expand its applicability:

- Oxidation: Can be oxidized to form quinone derivatives, which are useful in organic synthesis.

- Reduction: Reduction reactions yield amine derivatives that can serve as intermediates in further chemical processes.

- Substitution Reactions: The hydroxy groups can participate in substitution reactions leading to ethers or esters.

Data Table: Reaction Types and Products

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Quinone derivatives | Potassium permanganate |

| Reduction | Amine derivatives | Sodium borohydride |

| Substitution | Ethers, Esters | Alkylating agents |

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine involves its interaction with various molecular targets, including enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and processes. Its effects are mediated through the formation of stable complexes with metal ions, which can modulate the activity of target proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Diamine Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related diamines, highlighting substituent-driven differences in applications and performance:

Key Findings from Comparative Studies

Chiral Recognition:

- The ortho-hydroxyl groups in the target compound enable hydrogen-bonding interactions critical for enantiodiscrimination in NMR spectroscopy. This property is absent in DPEN and methoxy/chloro derivatives, which rely on π-π stacking or hydrophobic effects .

- In polymeric chiral stationary phases (CSPs), diamines with bulkier substituents (e.g., trimethylphenyl) exhibit broader enantioselectivity for amines and amides, while hydroxylated analogs are underutilized in separation science .

Catalytic Performance:

- DPEN outperforms the target compound in asymmetric transfer hydrogenation due to its hydrophobic phenyl groups, which stabilize Ru(II) catalysts in micellar systems .

- Chlorophenyl derivatives show enhanced Lewis acidity, making them superior in Pd-catalyzed cross-couplings, whereas hydroxylated variants are prone to oxidation .

Solubility and Stability: Hydroxyphenyl derivatives require polar solvents (e.g., DMSO) or additives (e.g., DABCO) for solubility, limiting their utility in non-polar reaction media . Methoxyphenyl and cyclohexyl analogs exhibit better thermal stability and slower hydrolysis rates, favoring long-term applications in drug formulations .

Biological Activity

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is a chiral compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features two hydroxyphenyl groups attached to an ethylenediamine backbone. Its structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent. The presence of hydroxyl groups increases solubility in polar solvents, which is beneficial for biological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Coordination : The compound can form stable complexes with metal ions (e.g., gold(III)), which may exhibit cytotoxic effects against cancer cell lines. The exact mechanism involves interactions with DNA or other cellular components, leading to apoptosis in cancer cells .

- Antioxidant Activity : Research indicates that the compound possesses antioxidant properties. It may mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage and related diseases .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property opens avenues for its use in treating infections .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the formation of DNA adducts that inhibited replication and transcription processes.

Case Study 2: Antioxidant Efficacy

Another research effort focused on the antioxidant capacity of the compound using DPPH and ABTS assays. The compound demonstrated a dose-dependent scavenging effect on free radicals, suggesting its potential for use in oxidative stress-related diseases .

Pharmacological Potential

Given its diverse biological activities, this compound is being explored as a lead compound for drug development targeting:

- Cancer Therapeutics : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for cancer treatment.

- Antimicrobial Agents : The compound's effectiveness against pathogens could lead to new treatments for infections resistant to conventional antibiotics.

- Antioxidant Supplements : Its antioxidant properties may be harnessed in formulations aimed at reducing oxidative damage in various diseases.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine?

A common approach involves reductive amination of substituted benzaldehyde derivatives. For example, a method using magnesium (Mg) as a reductant under inert atmospheres (e.g., nitrogen) can yield chiral ethylenediamine derivatives. Key variables include reaction temperature (60–80°C), solvent polarity (e.g., ethanol or tetrahydrofuran), and stoichiometric ratios of precursors. Post-synthesis purification via recrystallization or column chromatography is critical to isolate enantiomerically pure products .

Q. Which characterization techniques confirm stereochemistry and purity?

- NMR Spectroscopy : and NMR can identify diastereotopic protons and coupling constants to confirm stereochemistry. For example, vicinal coupling constants () between NH and adjacent CH groups are sensitive to spatial arrangements .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in ferrocenylmethyl derivatives of similar diamines .

Q. What safety precautions are essential during handling?

- PPE : Gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or moisture absorption .

Q. How does degradation manifest, and how is it mitigated?

Degradation signs include color changes (e.g., yellowing) or precipitate formation. Stability is compromised by prolonged exposure to light, oxygen, or moisture. Regular monitoring via TLC or NMR is advised for long-term storage .

Advanced Research Questions

Q. How do phenyl-ring substituents affect catalytic reactivity?

Electron-donating groups (e.g., hydroxyl) enhance coordination to metal centers in catalysis, while steric hindrance from bulky substituents (e.g., trimethylphenyl) can reduce reaction rates. Comparative studies of analogs like (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine show altered catalytic efficiency in asymmetric hydrogenation .

Q. What computational methods predict enantioselectivity?

Density Functional Theory (DFT) simulations model transition-state geometries to predict enantioselectivity. For instance, non-covalent interactions (e.g., hydrogen bonding between hydroxyl groups and substrates) can be quantified to optimize ligand design .

Q. How to resolve contradictions in catalytic efficiency across solvent systems?

Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than protic solvents (e.g., ethanol), leading to variability. Systematic solvent screening with kinetic studies (e.g., rate constants, activation energy) can identify optimal conditions. Contradictions in literature data often arise from unaccounted solvent-ligand interactions .

Q. Strategies to minimize racemization during synthesis?

- Low Temperatures : Reduce thermal energy to prevent stereochemical scrambling.

- Inert Conditions : Use degassed solvents and Schlenk lines to avoid oxidative side reactions.

- Chiral Additives : Tartaric acid derivatives can stabilize transition states to retain enantiopurity .

Properties

IUPAC Name |

2-[(1R,2R)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNPLGLZBUDMRE-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H]([C@@H](C2=CC=CC=C2O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584928 | |

| Record name | 2,2'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870991-70-1 | |

| Record name | 2,2'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.